Candesartan Cilexetil is an angiotensin II receptor blocker (ARB) used to treat hypertension and heart failure. [] It is a prodrug, meaning it is inactive until metabolized in the body into its active form, Candesartan. [] Deuterium labeling involves replacing hydrogen atoms in a molecule with deuterium, a stable isotope of hydrogen. This technique is valuable in drug development for studying metabolism, pharmacokinetics, and efficacy. [, ]
While the synthesis of the specific compound "1H-1-Ethyl-d5 Candesartan" is not described in the provided papers, several papers detail the synthesis of Candesartan Cilexetil and related molecules. [, ] The synthesis typically involves a multi-step process starting with building blocks like substituted biphenyltetrazoles and benzimidazole derivatives. [, ]
The molecular structure of Candesartan Cilexetil has been determined by X-ray crystallography. [] It shows a biphenyltetrazole group attached to a benzimidazole ring, further connected to a cyclohexyloxycarbonyloxy ethyl ester side chain. [] Replacing hydrogen atoms with deuterium in the "1H-1-Ethyl-d5 Candesartan" analog would not significantly alter the overall molecular structure, as deuterium is only a heavier isotope of hydrogen.
Candesartan, the active metabolite of Candesartan Cilexetil, acts as an antagonist at the angiotensin II type 1 (AT1) receptor. [] By blocking the binding of angiotensin II to this receptor, Candesartan inhibits the vasoconstrictive and aldosterone-releasing effects of angiotensin II, leading to a decrease in blood pressure. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: